![molecular formula C18H18FNO3S2 B2662780 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797303-04-8](/img/structure/B2662780.png)
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
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Description
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one, also known as FSCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. FSCP is a synthetic compound that was first synthesized in 2010 by researchers at the University of Illinois.
Scientific Research Applications
Cholesterol Absorption Inhibition
The compound 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235) was discovered as a potent inhibitor of intestinal cholesterol absorption. This discovery is based on the structure-activity relationship (SAR) analysis of metabolites of a related compound, SCH 48461. SCH 58235 was designed to enhance activity through strategic oxidation and to block potential detrimental metabolic oxidation, showing significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Antimicrobial Activity
A series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives demonstrated notable antibacterial and antifungal activities. These compounds were synthesized by reacting azetidin-2-one derivatives with benzene sulfonyl chloride and characterized for their antimicrobial efficacy using the broth dilution method (Shah et al., 2014).
Antimitotic Properties
Azetidin-2-ones, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with various substituents, have been explored for their antimitotic properties. These compounds showcase diverse structural modifications aimed at enhancing their biological activity (Twamley et al., 2020).
Synthesis of 4-(Phenylsulfonylthio)-2-azetidinones
The convenient synthesis of 4-(phenylsulfonylthio)-2-azetidinones has been achieved through reactions involving 4-(2-benzothiazolyldithio)-2-azetidinones and 2-benzothiazolyl benzenethiosulfonates. This methodology has implications for the conversion processes between penicillin and cephalosporin (Tanaka et al., 1991).
properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c19-14-6-8-16(9-7-14)25(22,23)17-12-20(13-17)18(21)10-11-24-15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUUXOBZYGUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one |
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